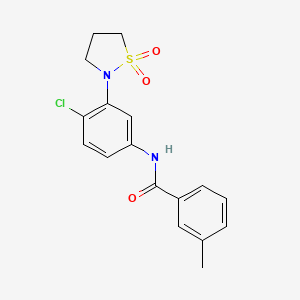

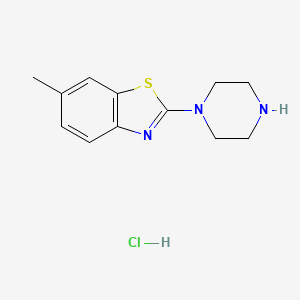

N-(1-甲基-2-氧代吲哚啉-5-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-oxoindoline-based compounds has been reported in the literature . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis

The molecular structure of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide was analyzed using IR, MS, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .科学研究应用

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives : The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides . These compounds demonstrated notable cytotoxicity against three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or even superior to the positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle Regulation

Analysis of the compound’s effects on cell cycle and apoptosis revealed that specific derivatives (such as 4f, 4h, 4n, 4o, and 4p) accumulated cells in the S phase and induced late cellular apoptosis. Among these, compound 4o stood out as the most potent, being three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. These findings suggest that compound 4o could serve as a template for designing novel anticancer agents .

Apoptosis Modulation

Abnormalities in apoptosis (programmed cell death) play a crucial role in cancer development. Compounds targeting apoptotic pathways, including caspases (such as caspase-3), have been explored extensively. The compound under study activates procaspase-3, making it a potential candidate for apoptosis-based cancer therapy .

Anti-HIV-1 Activity (Indole Derivatives)

While not directly related to this specific compound, it’s worth noting that indole derivatives have diverse biological applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, has been studied for its pharmacological activities. Additionally, researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 potential .

Molecular Docking Studies

Researchers have performed molecular docking studies on indole derivatives, including those related to this compound. These investigations help predict how the compound interacts with specific biological targets, providing insights into its potential mechanisms of action .

Template for Drug Design

Given its promising cytotoxicity and apoptotic effects, compound 4o could serve as a valuable template for designing novel anticancer agents. Further research and development are warranted to harness its full potential .

作用机制

Mode of Action

, which could be helpful in developing new useful derivatives.

Biochemical Pathways

. This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

, suggesting that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

suggest that they may be effective in a variety of environments.

属性

IUPAC Name |

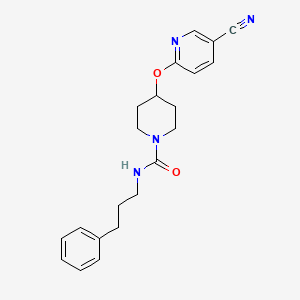

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c1-15-11-5-4-10(7-9(11)8-12(15)16)14-20(17,18)13-3-2-6-19-13/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPRGKXCEOBKNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)

![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)